![molecular formula C19H17FN2O4S B13379506 (5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379506.png)
(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound with the molecular formula C19H17FN2O4S. It is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a trimethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-fluoroaniline with 2,3,4-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative featuring a thiazole ring, a fluorinated aniline moiety, and a trimethoxyphenyl group. Its unique structure suggests uses in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Preliminary studies suggest that compounds with similar structures may exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Potential Applications
The potential applications of This compound include:
- Development of new drugs
- Treatment of various diseases
- Further research
Chemical Reactivity
The chemical reactivity of This compound can be attributed to its functional groups, which may participate in several types of reactions:
- Electrophilic substitution
- Nucleophilic reactions
- Cycloaddition reactions
These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
The biological activity of This compound can be predicted using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models. These models analyze the relationship between the chemical structure and biological activity, providing insights into potential therapeutic effects.
Interaction Studies
Interaction studies are essential for understanding how This compound interacts with biological targets. Techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-bromophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-methylphenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, potentially enhancing its effectiveness in various applications .
Biological Activity
The compound (5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one , with the CAS number 486992-97-6, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
- Molecular Formula : C19H17FN2O4S
- Molecular Weight : 372.47 g/mol
- Structure : The compound features a thiazole ring with a fluorinated aniline and a trimethoxyphenyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an enzyme inhibitor and its effects on cellular pathways. Below is a summary of findings from diverse research sources.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- A study found that thiazole derivatives demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 125 µg/mL .
- The presence of the trimethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with bacterial cell walls .
Anticancer Activity
The compound has also shown promise in anticancer research:
- In vitro studies indicated that thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL respectively .
- Mechanistic studies suggest that these compounds may inhibit specific kinases involved in cancer proliferation pathways .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole moiety can interact with active sites of enzymes such as kinases and phosphatases, leading to inhibition of key signaling pathways involved in cell growth and proliferation .
- Membrane Interaction : Studies using lipid bilayers have shown that this compound can integrate into membrane structures, affecting their integrity and function .
Comparative Analysis
To better understand the uniqueness of this compound's biological activity compared to similar compounds, a comparison table is provided below:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | MIC 62.5 µg/mL against E. coli | IC50 226 µg/mL against HeLa |
3-(4-fluorophenylamino)-1,3-thiazole | Structure | MIC 125 µg/mL against S. aureus | IC50 200 µg/mL against A549 |
2-(4-fluorophenylamino)-5-(2-hydroxybenzene) | Structure | MIC 75 µg/mL against E. coli | IC50 250 µg/mL against HeLa |
Case Studies
- Study on Antibacterial Properties : A research article published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazole derivatives for their antibacterial activity. The study confirmed that modifications on the aromatic ring significantly impacted the efficacy against Gram-positive bacteria .
- Anticancer Mechanisms : Another study focused on the anticancer potential of thiazole derivatives demonstrated their ability to induce apoptosis through caspase activation in cancer cell lines . This suggests a promising pathway for therapeutic development.
Properties
Molecular Formula |
C19H17FN2O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)22-19(27-15)21-13-7-5-12(20)6-8-13/h4-10H,1-3H3,(H,21,22,23)/b15-10- |
InChI Key |
BHVCUNORKZKSTE-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC)OC |
Origin of Product |
United States |
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